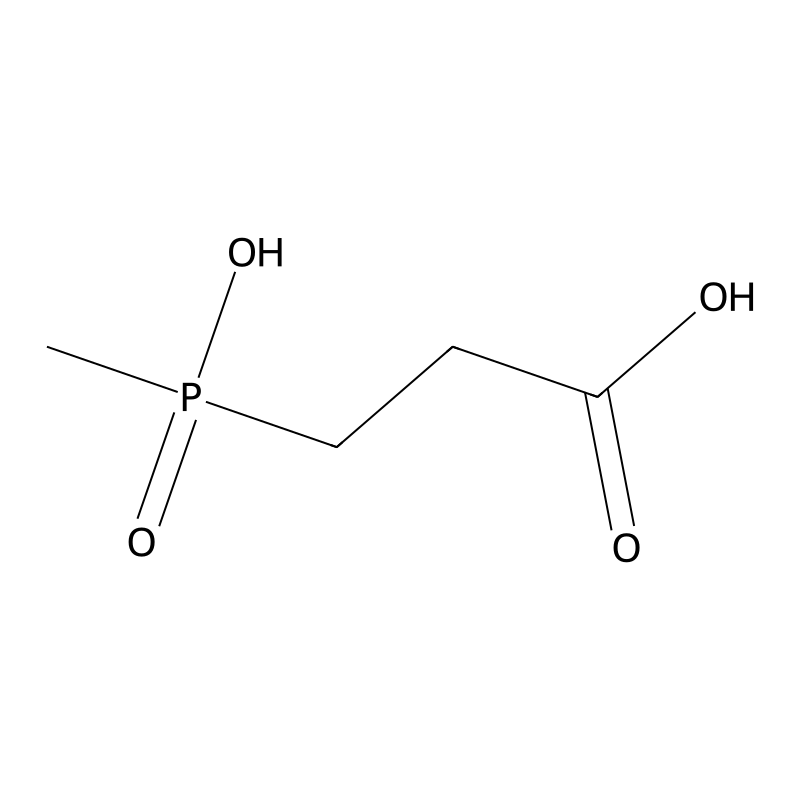

3-(Hydroxymethylphosphinyl)propionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Occurrence and Formation:

3-(Hydroxymethylphosphinyl)propionic acid, also known as 3-methylphosphinico-propionic acid (MPP), is a naturally occurring compound found in soil and water. It can also be formed as a degradation product of the herbicide glufosinate-ammonium ().

Environmental Studies:

MPP is being studied in the field of environmental science to understand its:

- Persistence and behavior in the environment: Researchers are investigating how long MPP remains in soil and water and how it interacts with other environmental factors ().

- Potential impact on non-target organisms: Studies are being conducted to assess the potential effects of MPP on organisms other than the target weeds controlled by glufosinate-ammonium ().

Analytical Methods:

Research is ongoing to develop and improve methods for:

- Detecting and measuring MPP in environmental samples: This is important for monitoring the presence and concentration of MPP in soil and water ().

- Identifying and characterizing the transformation products of MPP: Understanding how MPP degrades in the environment helps assess its potential ecological impact ().

3-(Hydroxymethylphosphinyl)propionic acid is an organophosphorus compound with the molecular formula C₄H₉O₄P and a molecular weight of approximately 152.086 g/mol. This compound features a hydroxymethyl group attached to a phosphinyl moiety, which is characteristic of many organophosphorus compounds. It is known for its role in agricultural applications, particularly as a transformation product of herbicides like Glufosinate ammonium, indicating its significance in agrochemical contexts .

- Inhibition of microbial growth: Studies suggest that 3-MPPA may inhibit the growth of certain bacteria by interfering with their synthesis of DNA and RNA.

- Disruption of plant metabolism: The exact role of 3-MPPA in glyphosate's herbicidal activity is unclear. However, it may contribute by affecting plant nutrient uptake or enzyme function [].

The chemical reactivity of 3-(Hydroxymethylphosphinyl)propionic acid is influenced by its functional groups. It can undergo various reactions typical of organophosphorus compounds, including:

- Hydrolysis: The phosphinyl group can hydrolyze in the presence of water, leading to the formation of phosphonic acids.

- Esterification: It can react with alcohols to form esters, which are often utilized in synthesizing more complex organic molecules.

- Nucleophilic Substitution: The electrophilic nature of the phosphorus atom allows it to participate in nucleophilic substitution reactions, particularly with amines or other nucleophiles.

These reactions are crucial for its applications in synthetic organic chemistry and agrochemical formulations.

The synthesis of 3-(Hydroxymethylphosphinyl)propionic acid can be achieved through several methods:

- Phosphorylation of Propionic Acid: This involves reacting propionic acid with phosphorus trichloride or phosphorus oxychloride followed by hydrolysis.

- Reduction Reactions: Starting from phosphinic acids, hydroxymethylation can be performed using formaldehyde under controlled conditions.

- Direct Hydrolysis: Hydrolyzing appropriate phosphinated precursors can yield 3-(Hydroxymethylphosphinyl)propionic acid directly.

These methods highlight the versatility of synthetic pathways available for producing this compound.

3-(Hydroxymethylphosphinyl)propionic acid finds applications in various fields:

- Agriculture: It is primarily used as a herbicide and a transformation product in agrochemical formulations.

- Chemical Research: It serves as a building block in organic synthesis and is studied for its potential applications in pharmaceuticals and biochemistry.

- Analytical Chemistry: The compound may be utilized in analytical methods for detecting organophosphorus compounds in environmental samples.

Studies involving 3-(Hydroxymethylphosphinyl)propionic acid focus on its interactions with biological systems and other chemical entities:

- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic pathways, similar to other organophosphorus compounds.

- Synergistic Effects with Other Herbicides: Investigations into its combined effects with other herbicides could provide insights into improving efficacy while minimizing environmental impact.

These interaction studies are essential for understanding the compound's behavior in ecological and biological contexts.

Several compounds share structural or functional similarities with 3-(Hydroxymethylphosphinyl)propionic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Methylphosphinic acid | C₄H₉O₃P | Known for herbicidal properties; simpler structure |

| Phosphonic acid | H₃PO₃ | A common organophosphorus compound; used in fertilizers |

| Glufosinate ammonium | C₆H₁₁N₂O₄P | A widely used herbicide; precursor to 3-(Hydroxymethylphosphinyl)propionic acid |

3-(Hydroxymethylphosphinyl)propionic acid is unique due to its specific hydroxymethyl group which enhances its reactivity and biological activity compared to simpler analogs like phosphonic acid. Its role as a transformation product of Glufosinate ammonium further distinguishes it within the context of agrochemicals.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant